Trimethyl(phenyl)azanium;triiodide
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Overview
Description
Phenyltrimethylammonium tribromide is a versatile reagent widely used in organic synthesis. It is known for its convenient oxidizing and brominating properties. This compound appears as orange crystals and has a melting point of 113–115°C . It is particularly valued for its ease of handling and stability under standard conditions .
Preparation Methods
Phenyltrimethylammonium tribromide can be synthesized through a multi-step process. Initially, N,N-dimethylaniline is reacted with dimethyl sulfate to form phenyltrimethylammonium sulfomethylate . This intermediate is then treated with 48% hydrobromic acid and bromine to yield phenyltrimethylammonium tribromide . The reaction conditions involve stirring at room temperature for several hours, followed by recrystallization from acetic acid to obtain pure orange crystals .
Chemical Reactions Analysis
Phenyltrimethylammonium tribromide undergoes various types of chemical reactions, including:
Oxidation: It is used for the oxidation of secondary alcohols to ketones and sulfides to sulfoxides.
Bromination: It brominates the α-position of carbonyl compounds and α,β-unsaturated ketones.
Ring-Opening Reactions: It facilitates the oxidative ring-opening of 3-alkoxy-2,5-diphenylfurans to form cis-2-alkoxy-2-butene-1,4-diones.
Common reagents used in these reactions include catalytic amounts of antimony tribromide or copper(II) bromide for oxidation reactions . The major products formed from these reactions are ketones, sulfoxides, and brominated compounds .
Scientific Research Applications
Phenyltrimethylammonium tribromide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phenyltrimethylammonium tribromide involves the release of bromine atoms, which then participate in oxidation and bromination reactions. The molecular targets include carbonyl compounds, alkenes, and sulfides . The pathways involved typically include the formation of bromonium ions and subsequent nucleophilic attack by the substrate .
Comparison with Similar Compounds
Phenyltrimethylammonium tribromide is unique due to its dual role as an oxidizing and brominating agent. Similar compounds include:
- Phenyltrimethylammonium bromide dibromide
- Phenyltrimethylammonium bromide-perbromide
These compounds share similar brominating properties but may differ in their specific applications and reaction conditions.
Properties
Molecular Formula |
C9H14I3N |
---|---|
Molecular Weight |
516.93 g/mol |
IUPAC Name |
trimethyl(phenyl)azanium;triiodide |
InChI |
InChI=1S/C9H14N.I3/c1-10(2,3)9-7-5-4-6-8-9;1-3-2/h4-8H,1-3H3;/q+1;-1 |
InChI Key |
RHXJPCQWYPXLEH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.I[I-]I |
Origin of Product |
United States |
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